molecular formula C9H10Br2O B13201970 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan

2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan

Cat. No.: B13201970
M. Wt: 293.98 g/mol
InChI Key: MMPAXIJSGHALGA-UHFFFAOYSA-N
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Description

2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan is an organic compound that features a furan ring substituted with a bromine atom and a cyclopropylmethyl group. This compound is of interest due to its unique structure, which combines the reactivity of bromine with the stability of the furan ring and the strained cyclopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan typically involves the bromination of a precursor compound. One common method involves the reaction of a furan derivative with bromine in the presence of a catalyst. The cyclopropylmethyl group can be introduced through a series of reactions starting from cyclopropane derivatives, which are brominated to form bromomethylcyclopropane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.

    Oxidation Reactions: The furan ring can be oxidized under certain conditions.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the furan ring.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the bromine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield iodinated or other halogenated derivatives, while oxidation can lead to the formation of furanones.

Scientific Research Applications

2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and as a potential antimicrobial agent.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial properties.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their function. The furan ring and cyclopropyl group can also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Bromomethylcyclopropane: Shares the cyclopropylmethyl group but lacks the furan ring.

    Bromofuran: Contains the furan ring with a bromine substituent but lacks the cyclopropylmethyl group.

    Cyclopropylmethylfuran: Contains both the furan ring and cyclopropylmethyl group but lacks the bromine substituents.

Uniqueness

2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan is unique due to the combination of its structural features, which confer distinct reactivity and potential biological activity. The presence of both bromine atoms and the strained cyclopropyl ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H10Br2O

Molecular Weight

293.98 g/mol

IUPAC Name

2-bromo-5-[[1-(bromomethyl)cyclopropyl]methyl]furan

InChI

InChI=1S/C9H10Br2O/c10-6-9(3-4-9)5-7-1-2-8(11)12-7/h1-2H,3-6H2

InChI Key

MMPAXIJSGHALGA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=C(O2)Br)CBr

Origin of Product

United States

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